molecular formula C16H16NO5P B068924 Ampa-fmoc CAS No. 195306-88-8

Ampa-fmoc

Cat. No.: B068924
CAS No.: 195306-88-8
M. Wt: 333.27 g/mol
InChI Key: RBBDDRURGRYWKC-UHFFFAOYSA-N
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Description

2-Methylpentanal, also known as 2-Methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a pungent odor and is used in various chemical processes. The compound is characterized by the presence of an aldehyde group attached to a six-carbon chain, with a methyl group on the second carbon atom .

Mechanism of Action

Target of Action

Ampa-fmoc is a derivative of the compound aminomethylphosphonic acid (AMPA) and fluorenylmethyloxycarbonyl (Fmoc). AMPA is a major degradation product of glyphosate, a widely used herbicide . The Fmoc group is a base-labile protecting group used in organic synthesis . Therefore, the primary targets of this compound are likely to be similar to those of AMPA and Fmoc, which include various microorganisms that can use glyphosate as a sole source of phosphorus, carbon, and nitrogen .

Mode of Action

The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is chemoselective in the presence of ambident nucleophiles . The Fmoc group is rapidly removed by base . This suggests that this compound may interact with its targets through a process of protection and deprotection of amines.

Biochemical Pathways

The first major step in the degradation pathway of glyphosate, from which AMPA is derived, is the formation of AMPA and glyoxylate . This suggests that this compound may affect similar biochemical pathways.

Pharmacokinetics

Glyphosate, from which ampa is derived, is known to sorb strongly to particles in soil and sediments, reducing its bioavailability

Result of Action

Glyphosate and ampa have been found to inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms

Action Environment

The action of this compound may be influenced by environmental factors such as temperature . For example, brown trout mortality during exposure to glyphosate or AMPA was considerably higher at 15 °C than at 7 °C . Additionally, glyphosate and AMPA were found in higher concentrations in samples containing muscle, head, backbone, and caudal fin tissue with increasing exposure concentrations and temperatures . This suggests that the action, efficacy, and stability of this compound may also be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Ampa-fmoc plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . It interacts with various enzymes, proteins, and other biomolecules, primarily through the Fmoc group, which can undergo chemoselective reactions in the presence of ambident nucleophiles .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by its parent compound, AMPA. For instance, AMPA has been shown to induce mortality in brown trout at higher temperatures . It’s also worth noting that AMPA is the main metabolite of glyphosate, a widely used herbicide, and can be detected in human urine .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its Fmoc group. The Fmoc group provides a means of protecting amines and amino acids during chemical reactions, preventing unwanted side reactions . This protection is crucial in the synthesis of complex molecules, including peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the concentration of glyphosate, from which AMPA is derived, was found to increase in fish tissues with increasing exposure concentrations and temperatures . Specific temporal effects of this compound itself have not been extensively studied.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on AMPA has shown that its effects can vary with different dosages. For example, brown trout mortality during exposure to AMPA was considerably higher at 15 °C than at 7 °C .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its AMPA component. AMPA is the main metabolite of glyphosate and can be detected in various environmental samples, including water and sediments .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its solubility properties. The Fmoc group is known for its solubility in organic solvents, which may facilitate its distribution within cells .

Subcellular Localization

Ampa receptors, which share a name but are distinct from the AMPA in this compound, are known to be localized at postsynaptic sites on dendritic spines

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, 2-Methylpentanal is often produced through the hydroformylation of 1-Pentene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-Pentene, resulting in the formation of 2-Methylpentanal.

Chemical Reactions Analysis

2-Methylpentanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic anhydride.

    Reducing Agents: Lithium aluminum hydride.

    Condensation Reagents: Base catalysts like sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

2-Methylpentanal can be compared with other similar aldehydes, such as:

Uniqueness: 2-Methylpentanal’s unique structure, with a methyl group on the second carbon, gives it distinct reactivity and physical properties compared to other aldehydes. This makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBDDRURGRYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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